molecular formula C8H4Cl2F3NO2 B8707396 3-Pyridinecarboxylicacid,4,6-dichloro-2-(trifluoromethyl)-,methylester

3-Pyridinecarboxylicacid,4,6-dichloro-2-(trifluoromethyl)-,methylester

Katalognummer: B8707396
Molekulargewicht: 274.02 g/mol
InChI-Schlüssel: CSWFEYVXBJPAEY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Pyridinecarboxylicacid,4,6-dichloro-2-(trifluoromethyl)-,methylester is a chemical compound with a complex structure that includes a pyridine ring substituted with chlorine and trifluoromethyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxylicacid,4,6-dichloro-2-(trifluoromethyl)-,methylester typically involves the esterification of 3-Pyridinecarboxylicacid,4,6-dichloro-2-(trifluoromethyl)- with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-Pyridinecarboxylicacid,4,6-dichloro-2-(trifluoromethyl)-,methylester undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The chlorine atoms on the pyridine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

3-Pyridinecarboxylicacid,4,6-dichloro-2-(trifluoromethyl)-,methylester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: This compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-Pyridinecarboxylicacid,4,6-dichloro-2-(trifluoromethyl)-,methylester involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl and chlorine substituents on the pyridine ring can enhance its binding affinity and specificity for certain targets, leading to inhibition or modulation of biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Pyridinecarboxylic acid, 4,6-dichloro-2-methoxy-
  • 3-Pyridinecarboxylic acid, 4,6-dichloro-2-[[2-[(1,1-dimethylethoxy)carbonyl]hydrazinylidene]methyl]-, ethyl ester
  • 3-Pyridinecarboxylic acid, 4,6-dichloro-2-[[(hydroxyamino)methylene]amino]-, methyl ester

Uniqueness

The presence of the trifluoromethyl group in 3-Pyridinecarboxylicacid,4,6-dichloro-2-(trifluoromethyl)-,methylester distinguishes it from other similar compounds. This group can significantly alter the compound’s chemical properties, such as its reactivity and binding affinity, making it unique and valuable for specific applications.

Eigenschaften

Molekularformel

C8H4Cl2F3NO2

Molekulargewicht

274.02 g/mol

IUPAC-Name

methyl 4,6-dichloro-2-(trifluoromethyl)pyridine-3-carboxylate

InChI

InChI=1S/C8H4Cl2F3NO2/c1-16-7(15)5-3(9)2-4(10)14-6(5)8(11,12)13/h2H,1H3

InChI-Schlüssel

CSWFEYVXBJPAEY-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=C(N=C(C=C1Cl)Cl)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.